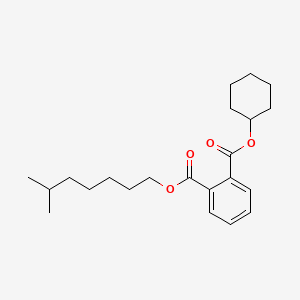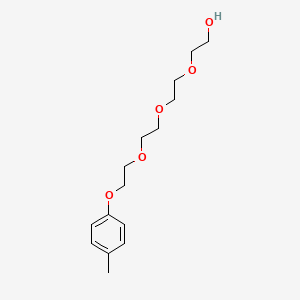
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-: is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its multiple ethoxy groups and a methylphenoxy group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- involves multiple steps. The process typically starts with the reaction of methylphenol with ethylene oxide to form methylphenoxyethanol. This intermediate is then subjected to further ethoxylation reactions to introduce additional ethoxy groups. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- exerts its effects involves interactions with specific molecular targets. The ethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The methylphenoxy group may interact with enzymes or receptors, influencing biological processes.
Comparación Con Compuestos Similares
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-: This compound has a similar structure but lacks the methylphenoxy group.
Uniqueness: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and biological properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53743-11-6 |
|---|---|
Fórmula molecular |
C15H24O5 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O5/c1-14-2-4-15(5-3-14)20-13-12-19-11-10-18-9-8-17-7-6-16/h2-5,16H,6-13H2,1H3 |
Clave InChI |
ZYOIAYZVRHEJGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


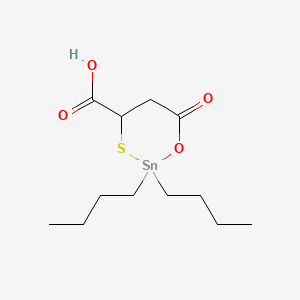
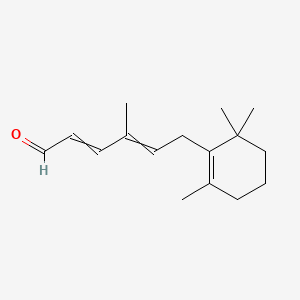
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
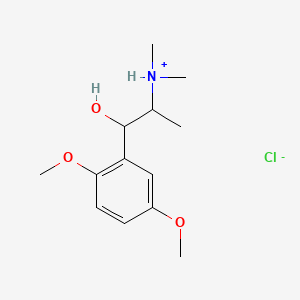
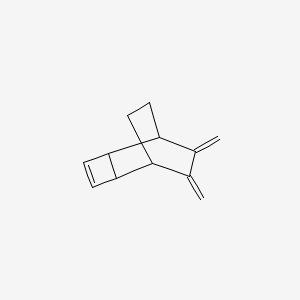
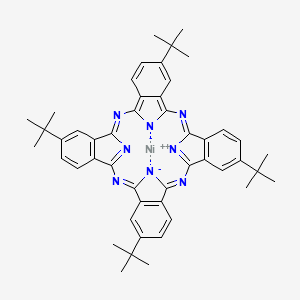
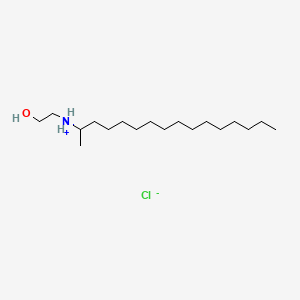

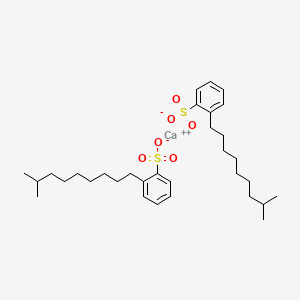
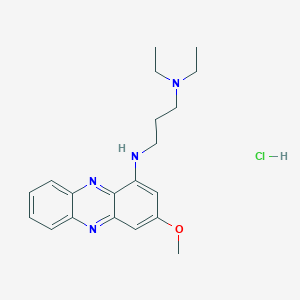
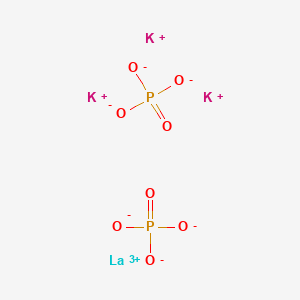
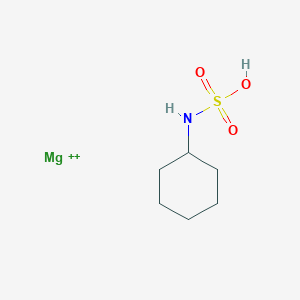
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
